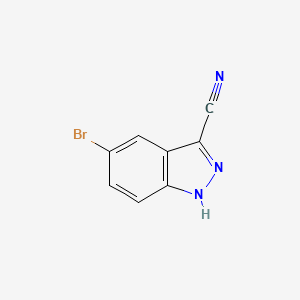

5-bromo-1H-indazole-3-carbonitrile

Description

Significance of the Indazole Scaffold in Pharmaceutical and Agrochemical Sciences

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.net This versatility has led to the incorporation of the indazole motif into a wide range of commercially available drugs and compounds currently in clinical trials. nih.govresearchgate.netresearchgate.net Indazole-containing derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govresearchgate.netnih.gov

In the pharmaceutical industry, the indazole scaffold is a key component in drugs targeting various diseases. For instance, it is found in anti-cancer agents, where it can contribute to the inhibition of specific cancer cell pathways. chemimpex.comnih.gov The structural diversity of indazole analogs allows for fine-tuning of their pharmacological properties, enhancing their efficacy and selectivity. researchgate.net

The utility of the indazole scaffold extends to the agrochemical sector. It serves as a core component in the development of pesticides and herbicides. chemimpex.comnih.gov The ability to modify the indazole structure allows for the creation of agrochemicals that target specific pests while aiming to minimize environmental impact. chemimpex.com The 1,2,4-oxadiazole (B8745197) scaffold, another important heterocycle, shares a similar role in the development of new pesticides. researchgate.net

Table 1: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anti-tumor | Oncology | nih.gov, researchgate.net, nih.gov |

| Anti-inflammatory | Inflammation | nih.gov, researchgate.net |

| Antibacterial | Infectious Diseases | nih.gov, nih.gov |

| Antifungal | Infectious Diseases | nih.gov, nih.gov |

| Anti-HIV | Virology | nih.gov, taylorandfrancis.com |

| Antihypertensive | Cardiology | nih.gov |

| Anti-emetic | Gastroenterology | guidechem.com |

Role of Bromine and Carbonitrile Functional Groups in Molecular Design

The inclusion of bromine and carbonitrile functional groups in a molecule like 5-bromo-1H-indazole-3-carbonitrile is a deliberate strategy in medicinal and agrochemical chemistry. These groups impart specific physicochemical properties that can significantly influence a compound's biological activity.

Bromine: As a halogen, bromine can alter a molecule's size, lipophilicity (its ability to dissolve in fats and oils), and electronic properties. The introduction of a bromine atom can lead to enhanced binding affinity of a drug to its target protein. tethyschemical.com Brominated compounds have been utilized in a variety of pharmaceuticals, including antiseptics, anesthetics, and even anticancer drugs. tethyschemical.comazom.com In some cases, bromine can also improve the metabolic stability of a compound, meaning it is not broken down as quickly in the body, potentially leading to a longer duration of action.

Carbonitrile Group (Cyano Group): The carbonitrile group (-C≡N) is a versatile functional group in drug design. researchgate.netnih.gov Its linear geometry and polar nature allow it to participate in various interactions with biological targets, including hydrogen bonding and polar interactions. researchgate.netnih.gov The nitrile group can act as a bioisostere, a substituent that can replace another group without significantly altering the molecule's biological activity, for functional groups like carbonyls and halogens. researchgate.net This can be advantageous in optimizing a drug's properties. Furthermore, the incorporation of a nitrile group can block metabolically labile sites, increasing the metabolic stability of a drug. researchgate.net

Overview of Research Trajectories for this compound and Related Indazole Derivatives

Research involving this compound and its relatives is multifaceted, primarily focusing on its utility as a synthetic intermediate for creating more complex and potent molecules. chemimpex.com

A significant area of investigation is its use in the synthesis of novel anti-cancer agents. chemimpex.com Researchers utilize this compound as a starting material to build molecules designed to inhibit specific kinases or other proteins implicated in cancer progression. nih.gov For example, the 1H-indazole-3-amine structure is a known hinge-binding fragment for certain kinases. nih.gov

In the field of agrochemicals, research is directed towards developing new pesticides and herbicides by modifying the this compound core. chemimpex.com The goal is to create compounds with high efficacy against target organisms and low toxicity to non-target species.

Furthermore, the unique reactivity of the bromine and carbonitrile groups allows for a wide range of chemical transformations, making this compound a valuable tool for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. chemimpex.comguidechem.com Recent studies have also explored the metabolism of synthetic cannabinoids containing a 5-bromo-indazole core, highlighting the ongoing relevance of this scaffold in various scientific domains. nih.govnih.gov The synthesis of derivatives often involves reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with other functional groups to explore structure-activity relationships. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIULWQLXNFSZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646569 | |

| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201227-39-6 | |

| Record name | 5-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Bromo-1H-Indazole-3-Carbonitrile

Traditional methods for synthesizing this compound and its precursors often rely on a sequence of well-understood reactions, starting from readily available materials.

The construction of this compound can be approached through a linear sequence starting from substituted benzonitriles. One such pathway involves the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940). This intermediate is then further functionalized to yield the target carbonitrile.

A representative multi-step synthesis is outlined below:

Formation of 5-Bromo-1H-indazol-3-amine : 5-bromo-2-fluorobenzonitrile is reacted with hydrazine (B178648) hydrate (B1144303) in ethanol. The mixture is heated in a sealed tube, leading to the formation of 5-bromo-1H-indazol-3-amine in high yield (approximately 90%) after purification by recrystallization. nih.gov

Protection of the Indazole Ring : The resulting 3-aminoindazole can be protected, for instance, with a Boc group (di-tert-butyl dicarbonate) in the presence of DMAP, to facilitate further transformations. nih.gov

Conversion to the Carboxylic Acid : While not explicitly for the carbonitrile, a related multi-step route highlights the conversion of bromo-o-nitrobenzene acetonitrile (B52724) through reduction to an amino compound, followed by diazotization and ring closure to form 5-bromo-1H-indazole-3-carboxylic acid. guidechem.com This carboxylic acid can then potentially be converted to the corresponding carbonitrile via standard methods.

The concept of linking individual reactions into continuous multi-step sequences using flow chemistry has been demonstrated for complex molecules, showcasing a modern approach to synthesis that minimizes manual handling and purification steps. syrris.jp

Nitration and cyanation are fundamental reactions in organic synthesis that can be applied to build the desired functionality on the indazole scaffold or its precursors.

Nitration : The introduction of a nitro group onto an indole (B1671886) ring, a common precursor for indazoles, is a key step. For example, 6-nitro-1H-indole-3-carbaldehyde is synthesized by treating 1H-indole-3-carbaldehyde with nitric acid in glacial acetic acid. This nitro-substituted intermediate can then be carried forward. The reduction of the nitro group to an amine is a common subsequent step in various synthetic pathways.

Cyanation : The introduction of a nitrile group onto an aromatic or heteroaromatic ring is a crucial transformation. Palladium-catalyzed cyanation reactions are widely used for this purpose. orgsyn.org Historically, toxic reagents like potassium or sodium cyanide were used. orgsyn.orgorganic-chemistry.org More modern methods employ less toxic cyanide sources such as zinc cyanide or potassium ferrocyanide. orgsyn.org A robust procedure for the cyanation of 3-iodo-1H-indazole to 1H-indazole-3-carbonitrile uses potassium ferrocyanide with a palladium catalyst (allylpalladium(II) chloride dimer) and a Xantphos ligand, achieving excellent yields. orgsyn.org This method highlights the advances in making cyanation reactions safer and more efficient. orgsyn.org

| Cyanide Source | Catalyst System | Conditions | Key Features | Reference |

|---|---|---|---|---|

| KCN/NaCN | Palladium-based | High temperatures (e.g., 140–150 °C) | Early method, high toxicity, harsh conditions. | orgsyn.org |

| Zn(CN)₂ | Palladium-based | Improved efficiency over KCN/NaCN. | Requires handling of toxic zinc cyanide. | orgsyn.org |

| K₄[Fe(CN)₆]·3H₂O | [PdCl(C₃H₅)]₂ / Xantphos | DMAc/H₂O, 95 °C | Non-toxic cyanide source, robust, high yield (96%). | orgsyn.org |

A highly effective method for creating the indazole-3-carboxaldehyde scaffold involves the nitrosation of indoles. nih.govrsc.org This reaction transforms an indole into an indazole-3-carboxaldehyde, which is a direct precursor to the target molecule's aldehyde analogue, 5-bromo-1H-indazole-3-carbaldehyde. nih.govsigmaaldrich.combldpharm.com

The reaction proceeds through a multi-step pathway initiated by the nitrosation at the C3 position of the indole, forming an oxime intermediate. nih.govrsc.org This is followed by a ring-opening and subsequent ring-closure to yield the 1H-indazole-3-carboxaldehyde. nih.govrsc.org Optimized conditions, such as the slow, reverse addition of the indole to a nitrosating mixture (e.g., NaNO₂ and HCl) at low temperatures, can significantly improve yields and minimize side reactions, especially for electron-rich indoles. nih.govrsc.org

For the synthesis of 5-bromo-1H-indazole-3-carboxaldehyde , 5-bromoindole (B119039) is used as the starting material. rsc.org Optimization studies have shown that reacting 5-bromoindole with sodium nitrite (B80452) and hydrochloric acid at 0°C followed by stirring at room temperature can produce the desired aldehyde in yields ranging from 78% to 96%. rsc.org

| Starting Indole | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromoindole | NaNO₂, HCl, DMF/H₂O; 0°C to RT | 5-Bromo-1H-indazole-3-carboxaldehyde | Up to 96% | rsc.org |

| 5-Nitroindole | NaNO₂, HCl, DMF/H₂O; 80°C | 5-Nitro-1H-indazole-3-carboxaldehyde | Quantitative | nih.govrsc.org |

| Indole-5-carbaldehyde | NaNO₂, HCl, DMF/H₂O; RT to 50°C | 1H-Indazole-3,5-dicarboxaldehyde | - | nih.gov |

Advanced Synthetic Strategies for Indazole Derivatives

Modern synthetic chemistry offers sophisticated methods for constructing the indazole ring system, often providing higher efficiency, milder conditions, and novel pathways to diverse derivatives.

The [3+2] cycloaddition reaction between an aryne and a 1,3-dipole is a powerful strategy for the rapid construction of five-membered heterocyclic rings like indazoles. Arynes, highly reactive intermediates, can be generated in situ from precursors such as o-(trimethylsilyl)aryl triflates. organic-chemistry.org

In this approach, the aryne acts as the "2" component, and a diazo compound serves as the "3" component (the 1,3-dipole). The reaction proceeds under mild conditions, typically at room temperature in the presence of a fluoride (B91410) source like CsF or TBAF, to afford a wide range of substituted indazoles in good to excellent yields. organic-chemistry.orgcas.cz This method is noted for its broad substrate tolerance and high efficiency. organic-chemistry.org While this specific method hasn't been explicitly detailed for this compound, the generation of a 4-bromo-substituted benzyne (B1209423) from a suitable precursor would theoretically allow access to the 5-bromoindazole core.

A related strategy involves the [3+2] cycloaddition of arynes with sydnones, which are stable cyclic 1,3-dipoles. nih.govnih.govacs.org This reaction also proceeds under mild conditions and provides an efficient route to 2H-indazoles, an isomeric form of the more common 1H-indazoles. nih.govnih.gov

The formation of the pyrazole (B372694) ring, the core of the indazole structure, can also be achieved through modern metal-free C-H amination and functionalization strategies. These methods avoid the use of transition metals, offering advantages in terms of cost, toxicity, and product purity. nih.govorganic-chemistry.org

One such approach involves an iodine-mediated oxidative C-N bond formation to regioselectively synthesize pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot protocol is practical and avoids the isolation of unstable intermediates. organic-chemistry.org

Other metal-free strategies include:

The synthesis of pyrazoles from hydrazones and acetylenic esters, which is a catalyst-free, three-component reaction proceeding under mild conditions with high yields. researchgate.net

Domino reactions that allow for the construction of complex pyrazole derivatives by forming multiple C-C, C-N, or C-O bonds in a single operation. researchgate.net

Direct C-H cyanation of related heterocyclic systems like purines has been achieved using triflic anhydride (B1165640) activation followed by a nucleophilic cyanation, demonstrating that direct functionalization without a metal catalyst is feasible. nih.gov

These advanced, often metal-free, methods represent the frontier of heterocyclic synthesis, providing environmentally benign and efficient pathways to valuable molecular scaffolds. organic-chemistry.orgresearchgate.netresearchgate.net

Palladium-Catalyzed Arylation and Suzuki-Miyaura Coupling Reactions

The bromine atom at the C5 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The Suzuki-Miyaura coupling, in particular, has been extensively utilized for this purpose.

The reaction typically involves the coupling of the bromoindazole with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. orgsyn.org Microwave-assisted Suzuki-Miyaura cross-coupling has emerged as an efficient method for the arylation of bromoindazoles, significantly reducing reaction times. orgsyn.org For instance, the coupling of free (NH) 3-bromoindazoles with various boronic acids has been successfully achieved under microwave irradiation using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a mixture of 1,4-dioxane/EtOH/H₂O at 140 °C. orgsyn.org This method has shown broad applicability with arylboronic acids bearing both electron-donating and electron-withdrawing groups, as well as with heteroarylboronic acids. rsc.org

A notable application of this methodology is the synthesis of 3-aryl-1H-indazol-5-amine derivatives from 3-bromo-indazol-5-amine, a close structural analog to the target compound. orgsyn.org The use of specific catalyst systems, such as Pd(OAc)₂ with RuPhos as the ligand and K₃PO₄ as the base, has proven effective for these transformations. orgsyn.org

Beyond the C5 position, palladium catalysis also facilitates the direct arylation of other positions on the indazole ring. For example, a method for the direct C7-arylation of 3-substituted 1H-indazoles has been developed using Pd(OAc)₂ as the catalyst with 1,10-phenanthroline (B135089) as the ligand. acs.org Furthermore, one-pot procedures combining Suzuki-Miyaura coupling at C5 and direct arylation at other positions, such as C7 or C3, have been developed to access di-arylated indazoles. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromoindazoles

| Bromoindazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromoindazole | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 3-Phenyl-1H-indazole | Good | orgsyn.org |

| 3-Bromo-5-nitroindazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 5-Nitro-3-(4-methoxyphenyl)-1H-indazole | High | orgsyn.org |

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(N-Boc-pyrrol-2-yl)-1H-indazole | Good | frontiersin.org |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | 5-(Thiophen-2-yl)-1H-indazole | Good | frontiersin.org |

This table is a representation of typical reactions and yields reported in the literature for analogous compounds.

Divergent Synthesis Approaches for Functionalized Indazole N-Oxides

Indazole N-oxides are valuable intermediates that can be further functionalized to a variety of derivatives. Divergent synthetic strategies allow for the creation of a range of functionalized indazole N-oxides from a common precursor. While direct synthesis from this compound is not explicitly detailed in the provided context, general methods for the synthesis of indazole N-oxides can be applied.

One novel approach involves a one-pot cascade reaction of N-nitrosoanilines with diazo compounds in the presence of hexafluoroisopropanol (HFIP). scielo.org.mx This method allows for the synthesis of indazole N-oxides with diverse functional groups. The reaction proceeds through a cascade of nitroso-directed C-H bond alkylation, enol nucleophilic addition, ring-opening, and aromatization-driven dehydrogenation. scielo.org.mx

Another modern approach is the selective electrochemical synthesis of 1H-indazole N-oxides. wikipedia.orgmit.edu This method's outcome is dependent on the cathode material used. A reticulated vitreous carbon cathode selectively produces 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenated 1H-indazoles. wikipedia.orgmit.edu This electrochemical protocol is compatible with a broad range of substrates, including those with electron-rich and electron-poor groups, and has been used for the late-stage functionalization of bioactive molecules. wikipedia.orgmit.edu The rich reactivity of the resulting 1H-indazole N-oxides allows for a variety of subsequent C-H functionalization reactions. wikipedia.orgmit.edu

Transition Metal-Free Annulation and Cascade Reactions

While palladium catalysis is a powerful tool, transition metal-free methods offer advantages in terms of cost and toxicity. For the synthesis of the core indazole structure, a transition-metal-free method has been developed involving the reaction of readily available N-tosylhydrazones with nitroaromatic compounds. chemrxiv.org This approach demonstrates a wide substrate scope.

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex molecules. While specific examples starting from this compound are not prevalent in the provided literature, cascade reactions are a known strategy for constructing and functionalizing heterocyclic systems. For instance, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes can lead to isoindolin-1-ones, demonstrating the power of cascade sequences in building complex heterocyclic structures from simple precursors without the need for metal catalysis. nih.gov Another example is a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids to furnish substituted 1H-pyrrole-3-carbonitriles. acs.org These examples highlight the potential for developing similar cascade strategies for the elaboration of the this compound framework.

Regioselective Functionalization of the Indazole Nucleus

N1- and N2-Alkylation Strategies and Selectivity Control

The alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products, and achieving regioselectivity is a significant synthetic challenge. The development of selective alkylation methods for this compound and its analogs is crucial for controlling the properties of the final molecules.

Recent studies have established highly regioselective N1- and N2-alkylation protocols for methyl 5-bromo-1H-indazole-3-carboxylate, a close analog of the target compound. These methods provide excellent yields (>90%) of either the N1 or N2-alkylated product by carefully selecting the reaction conditions. For conventional alkylation using isopropyl iodide and sodium hydride in DMF, a mixture of N1 and N2 products is observed.

For N1-selective alkylation , the use of cesium carbonate (Cs₂CO₃) as the base in dioxane is effective when using alkyl tosylates as the electrophile. Density functional theory (DFT) calculations suggest that a chelation mechanism involving the cesium ion leads to the preferential formation of the N1-substituted product.

For N2-selective alkylation , different conditions are employed. While the specific conditions for the carbonitrile are not detailed, studies on the carboxylate analog show that non-covalent interactions can direct the formation of the N2-product. Another general strategy for selective N2-alkylation of 1H-indazoles involves the use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a promoter with alkyl 2,2,2-trichloroacetimidates as the alkylating agent, which effectively avoids the formation of the N1-isomer.

The electronic and steric effects of substituents on the indazole ring also play a crucial role in directing the regioselectivity of N-alkylation. For example, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation.

Table 2: Regioselective N-Alkylation of Indazole Derivatives

| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Selectivity | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | Mixture of N1 and N2 | Low | |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃, Dioxane | N1-alkylated | High | |

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | N2-alkylated | High |

This table summarizes general findings on regioselective N-alkylation of indazoles.

Stereoselective Synthesis of Indazole Derivatives

The creation of chiral centers in a controlled manner is a fundamental goal in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. While specific methods for the stereoselective functionalization of this compound are not widely reported, general strategies for the asymmetric synthesis of indazole derivatives can be considered.

One powerful approach is the use of chiral auxiliaries . mit.edunih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For example, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary in the enantioselective synthesis of 3-substituted pyrrolidines, a strategy that could potentially be adapted to indazole chemistry.

Another strategy is catalytic asymmetric synthesis . A highly enantioselective C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis. frontiersin.orgscielo.org.mx This method allows for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. frontiersin.orgscielo.org.mx This "umpolung" strategy, which treats the indazole as an electrophile rather than a nucleophile, is key to achieving C3-selectivity. scielo.org.mx The reaction is tolerant of various substituents on the indazole ring, including chloro and methoxy (B1213986) groups. scielo.org.mx

Furthermore, the enantiospecific synthesis of indazole-3-carboxamide derivatives, which are structurally related to the target compound, has been accomplished by using chiral starting materials such as L-amino acid esters and amides. wikipedia.org This approach ensures that the resulting products are obtained as single enantiomers. wikipedia.org

Introduction of Heterocyclic Moieties (e.g., pyrrolyl, thiophenyl) via Cross-Coupling

The introduction of heterocyclic moieties onto the indazole core is a common strategy for expanding chemical space and modulating biological activity. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for achieving this transformation at the C5 position of this compound.

The coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid has been successfully demonstrated. frontiersin.org These reactions are typically performed in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate (K₂CO₃) in a solvent such as dimethoxyethane (DME). frontiersin.org This methodology provides a straightforward route to 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles in good yields. frontiersin.org

The scope of this reaction is broad, and various substituted thiophene (B33073) and pyrrole (B145914) boronic acids can be employed to generate a library of diverse indazole-based heteroaryl compounds. frontiersin.org This approach is valuable for creating novel molecular architectures that are of interest in drug discovery programs. frontiersin.org

Functional Group Tolerance in Synthetic Procedures

The synthesis and subsequent derivatization of the 5-bromo-1H-indazole core are compatible with a variety of functional groups, which is crucial for its use as a building block in the creation of complex molecules.

One common synthetic route to a closely related precursor, 5-bromo-1H-indazol-3-amine, begins with 5-bromo-2-fluorobenzonitrile and hydrazine hydrate. nih.govnih.gov This initial reaction demonstrates that the bromo and cyano functionalities are tolerant to the conditions required for the nucleophilic aromatic substitution and subsequent cyclization that forms the indazole ring.

Further derivatizations of the indazole system highlight its robust nature. For instance, the indazole nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride and DMAP, indicating that the bromo-substituted aromatic ring is stable under these standard protection conditions. nih.gov The 5-bromo-1H-indazole-3-amine scaffold is also tolerant to the conditions of palladium-catalyzed Suzuki coupling reactions. nih.gov This allows for the introduction of various aryl and heteroaryl groups at the 5-position, using catalysts like PdCl₂(dppf)₂ and bases such as Cs₂CO₃, without disturbing the core indazole structure or the 3-amino group. nih.gov

Similarly, the derivatization of the related 5-bromo-1H-indazole-3-carboxylic acid into amides showcases tolerance to peptide coupling reagents. chemicalbook.com The reaction with amines in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) proceeds efficiently, underscoring the stability of the bromo-indazole core under amidation conditions. chemicalbook.com Direct alkylation at the N1 position of 5-bromo-1H-indazole-3-carboxylic acid using sodium hydride and alkyl halides is also well-tolerated, achieving high yields. diva-portal.org

The introduction of the carbonitrile group at the C3 position can be achieved via palladium-catalyzed cyanation of a 3-iodo-indazole precursor. These reactions, often utilizing ligands like Xantphos, are compatible with the existing bromo-substituent on the benzene (B151609) ring. researchgate.netresearchgate.net The tolerance of palladium catalysis to various functional groups, including halides, ketones, and aldehydes on the aromatic core, is well-documented. mit.edu

| Reaction Type | Tolerated Functional Groups/Conditions | Substrate/Precursor | Source |

|---|---|---|---|

| Indazole Formation | -Br, -CN, -F | 5-bromo-2-fluorobenzonitrile | nih.govnih.gov |

| N-Protection | Boc anhydride, DMAP | 5-bromo-1H-indazol-3-amine | nih.gov |

| Suzuki Coupling | PdCl₂(dppf)₂, Cs₂CO₃, boronic acids | 5-bromo-1H-indazol-3-amine | nih.gov |

| Amide Coupling | EDC, HOBt, amines | 5-bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |

| N-Alkylation | NaH, alkyl halides | 5-bromo-1H-indazole-3-carboxylic acid | diva-portal.org |

| Cyanation | Pd catalysts, Xantphos, K₄[Fe(CN)₆] | 3-Iodo-1H-indazole | researchgate.net |

Mechanism Elucidation of Indazole Formation and Derivatization

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The formation of the indazole ring and its subsequent functionalization have been the subject of mechanistic studies.

Mechanistic Insights from Control Experiments

While specific control experiments for the synthesis of this compound are not extensively detailed in the literature, insights can be drawn from studies of analogous reactions.

In the synthesis of indazoles from o-fluorobenzaldehydes, it was observed that using the O-methyloxime derivatives as starting materials effectively suppressed the competing Wolff-Kishner reduction, which was a problematic side reaction with the free aldehydes. nih.gov This serves as an implicit control experiment, demonstrating that protecting the aldehyde functionality as an oxime ether channels the reaction toward the desired indazole formation pathway by preventing unwanted reductions.

In palladium-catalyzed cyanation reactions, control experiments are crucial for understanding catalyst behavior. It is known that excess cyanide ions can poison the palladium catalyst. researchgate.net Experiments exploring different cyanide sources (e.g., KCN, NaCN, Zn(CN)₂) and the use of bulky phosphine (B1218219) ligands help to establish conditions that prevent catalyst deactivation. mit.edu For example, the observation that sterically demanding ligands like t-butyl-XPhos are effective suggests they prevent the displacement of the ligand by cyanide, thus maintaining the active catalytic cycle. mit.edu The choice of solvent, such as aqueous mixtures, can also be rationalized by the need to control the diffusion and concentration of free cyanide available to the palladium center. mit.edu

For the classic Jacobson indazole synthesis, which proceeds from N-nitroso-o-acyltoluidides, mechanistic studies have pointed towards an intramolecular azo coupling mechanism. orgsyn.org This was likely elucidated through experiments designed to trap or detect key intermediates and by studying the kinetics of the reaction.

Role of Intermediates in Reaction Pathways

The pathways for indazole synthesis and derivatization are characterized by key reactive intermediates that dictate the final product structure.

In the formation of 3-aminoindazoles from 2-halobenzonitriles and hydrazine, the reaction is believed to proceed through a nucleophilic aromatic substitution (SNAᵣ) mechanism. nih.govorganic-chemistry.org The first key intermediate is the corresponding 2-hydrazinylbenzonitrile, formed by the displacement of the ortho-halogen (e.g., fluorine) by a hydrazine molecule. This intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carbon of the nitrile group. This cyclization forms a transient species that tautomerizes to the stable aromatic 3-aminoindazole product. Studies involving the reaction of Z-isomers of related oximes with hydrazine have been shown to proceed via a benzonitrile (B105546) intermediate to yield 3-aminoindazoles, lending further support to this pathway. nih.govresearchgate.net

For the palladium-catalyzed cyanation of a 3-halo-5-bromo-1H-indazole, the reaction follows the well-established catalytic cycle for cross-coupling reactions. researchgate.netresearchgate.net The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II)-aryl halide intermediate (Ar-Pd-X). The next step is transmetalation, where the halide is exchanged for a cyanide group, yielding an Ar-Pd-CN intermediate. The final step is reductive elimination, where the C-CN bond is formed, releasing the this compound product and regenerating the active Pd(0) catalyst. researchgate.net

| Reaction | Key Intermediate(s) | Mechanism | Source |

|---|---|---|---|

| Indazole synthesis from 2-halobenzonitrile | 2-Hydrazinylbenzonitrile | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization | nih.govorganic-chemistry.org |

| Palladium-catalyzed cyanation | Ar-Pd(II)-X and Ar-Pd(II)-CN complexes | Oxidative Addition, Transmetalation, Reductive Elimination | researchgate.netresearchgate.net |

| Jacobson Indazole Synthesis | N-nitroso-o-acyltoluidide | Intramolecular Azo Coupling | orgsyn.org |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Indazole Compounds

Spectroscopic methods are indispensable tools for elucidating the structure and properties of molecules. For 5-bromo-1H-indazole-3-carbonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen framework.

While specific spectral data for this compound is not extensively published in the provided search results, related indazole compounds offer insight into the expected chemical shifts. For instance, in a similar compound, 5-bromo-1H-indazole, the protons on the benzene (B151609) ring and the indazole core would exhibit characteristic signals. The purity of commercial samples of this compound is often reported as ≥ 95% by NMR, indicating the utility of this technique for quality control. chemimpex.com

To illustrate the type of data obtained, a hypothetical ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would be expected to show distinct signals for the protons on the aromatic ring. The proton at position 4 would likely appear as a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 would be a doublet of doublets, and the proton at position 7 a doublet. The N-H proton of the indazole ring would typically appear as a broad singlet.

In ¹³C NMR, distinct signals would be observed for each of the eight carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment, including the effects of the bromine and nitrile substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₄BrN₃), the calculated molecular weight is approximately 222.05 g/mol . chemimpex.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 222 and 224, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio). miamioh.edu Common fragmentation pathways for bromo-aromatic compounds include the loss of the bromine atom, which would result in a fragment ion at m/z 143. miamioh.edu Further fragmentation of the indazole ring could also be observed.

In synthetic cannabinoids containing an indazole-3-carboxamide core, a common fragmentation is the cleavage of bonds adjacent to the carbonyl group. nih.govresearchgate.net While this compound has a nitrile group instead of a carboxamide, analogous cleavages might be expected. High-resolution mass spectrometry (HRMS) is a valuable tool for confirming the elemental composition of the parent molecule and its fragments. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 222/224 | Molecular ion peak showing bromine isotope pattern. |

| [M-Br]⁺ | 143 | Loss of the bromine atom. |

| [M-HCN]⁺ | 195/197 | Loss of hydrogen cyanide from the nitrile group. |

Note: This is a predictive table based on general fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related indazole structures offers valuable insights.

For example, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that the pyrazole (B372694) and benzene rings of the indazole core are nearly co-planar. nih.gov In the solid state, molecules of this related compound are linked into a three-dimensional network by hydrogen bonds and π-π stacking interactions. nih.gov A similar planarity and potential for intermolecular interactions would be expected for this compound. The presence of the nitrile group could lead to specific dipole-dipole interactions in the crystal lattice.

Table 2: Representative Bond Lengths and Angles in Indazole Derivatives

| Bond | Typical Length (Å) | Angle | **Typical Angle (°) ** |

| C-Br | ~1.90 | C-C-C (benzene) | ~120 |

| C-C (aromatic) | ~1.39 | C-N-N (pyrazole) | ~110 |

| C-N (pyrazole) | ~1.35 | N-N-C (pyrazole) | ~105 |

| C≡N | ~1.15 |

Note: These are typical values and may vary slightly in the specific structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The nitrile group (C≡N) would exhibit a sharp, intense absorption band in the region of 2260-2220 cm⁻¹. The N-H bond of the indazole ring would typically show a broad absorption band in the range of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-Br bond would have a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Indazole) | Stretching | 3400 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C≡N (Nitrile) | Stretching | 2260 - 2220 (sharp, intense) |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-Br | Stretching | Below 800 |

Computational Chemistry Applications

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties and reaction mechanisms that can be difficult to observe directly.

Density Functional Theory (DFT) Calculations for Mechanistic Studies and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to predict its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Furthermore, the HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

While specific DFT studies on this compound were not found in the search results, DFT has been applied to study related indazole-containing compounds, for instance, in the investigation of metabolic pathways of synthetic cannabinoids. nih.gov These studies demonstrate the power of DFT in predicting molecular behavior and properties.

Natural Bond Orbital (NBO) Analyses for Charge Distribution and Reactivity

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a detailed picture of its electronic structure, including charge distribution and the nature of chemical bonds. While specific NBO analyses for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related indazole derivatives. researchgate.net

NBO calculations on substituted indazoles reveal the partial charges on individual atoms and the charge transfer interactions between orbitals. For this compound, the nitrogen atoms of the pyrazole ring and the nitrile group are expected to possess significant negative charges, rendering them nucleophilic centers. Conversely, the carbon atoms, particularly the one attached to the nitrile group (C3) and the carbon atoms of the benzene ring, would exhibit positive charges, making them susceptible to nucleophilic attack. The bromine atom at the C5 position acts as an electron-withdrawing group, further influencing the charge distribution across the aromatic system.

The Fukui indices, derived from NBO analysis, can predict the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net These calculations are crucial for understanding the molecule's reactivity in various chemical reactions. For instance, the analysis can pinpoint which atoms are most likely to interact with biological macromolecules, a key factor in drug design.

A hypothetical NBO analysis would likely provide data similar to the following table, illustrating the expected charge distribution and key orbital interactions.

| Atom/Group | Predicted NBO Charge (a.u.) | Key NBO Interactions |

| N1-H | Negative on N, Positive on H | Lone pair on N2 delocalizing into the ring |

| N2 | Negative | Significant lone pair character |

| C3-CN | Positive on C3, Negative on N | Strong polarization of the C≡N bond |

| C5-Br | Positive on C5, Negative on Br | Electron-withdrawing effect of Br |

These theoretical insights into the electronic landscape of this compound are fundamental for predicting its chemical behavior and potential biological activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. Numerous studies have employed molecular docking to investigate the potential of indazole derivatives as inhibitors of various enzymes, including those implicated in cancer and microbial infections. aboutscience.euaboutscience.euresearchgate.netnih.govnih.gov

In the case of this compound, the nitrile group at the C3 position could also participate in hydrogen bonding or dipole-dipole interactions. The bromine atom at the C5 position can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

A typical molecular docking study against a hypothetical kinase target might yield the following interaction profile:

| Interaction Type | Interacting Residue (Example) | Ligand Atom/Group Involved |

| Hydrogen Bond | ASP197 | N-H of indazole ring |

| Hydrogen Bond | PHE151 | N2 of indazole ring |

| Halogen Bond | GLU172 | Bromine at C5 |

| Pi-Pi Stacking | PHE335 | Indazole ring |

These predicted interactions provide a rational basis for the further design and optimization of indazole-based inhibitors with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds. Several QSAR studies have been performed on indazole derivatives to understand the structural requirements for their inhibitory activity against various biological targets. aboutscience.eunih.govresearchgate.net

These studies typically use a range of molecular descriptors, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. The resulting QSAR models can be represented by equations that quantify the contribution of each descriptor to the biological activity.

For a series of indazole inhibitors, a QSAR model might take the general form:

log(1/IC50) = c0 + c1(Steric Descriptor) + c2(Electronic Descriptor) + c3*(Hydrophobic Descriptor)

While a specific QSAR model for this compound is not available, studies on related compounds suggest that the presence of a halogen at the C5 position and a nitrile group at the C3 position would significantly influence the electronic and steric properties, and therefore the biological activity. The bromine atom, being both bulky and electronegative, would contribute to both steric and electronic descriptors in a QSAR model.

A hypothetical QSAR data table for a series of indazole derivatives might look like this:

| Compound | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., Dipole Moment) | Hydrophobic Descriptor (e.g., logP) | Observed Activity (IC50, µM) |

| Indazole-1 | X1 | Y1 | Z1 | A1 |

| Indazole-2 | X2 | Y2 | Z2 | A2 |

| This compound | Xn | Yn | Zn | Predicted to be potent |

Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced biological activity.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. These simulations can assess the stability of the ligand-protein complex, revealing how the ligand's conformation and its interactions with the protein evolve. MD simulations have been used to validate the binding modes of indazole derivatives predicted by molecular docking and to understand the dynamic behavior of these complexes. bohrium.comworldscientific.comnih.govresearchgate.net

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of all atoms over a period of nanoseconds. Analysis of the trajectory can reveal key information, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex. A stable complex will show relatively small fluctuations in RMSD over the course of the simulation.

For this compound bound to a target protein, an MD simulation would be expected to show that the key interactions observed in docking, such as hydrogen bonds and halogen bonds, are maintained throughout the simulation, confirming a stable binding mode.

A summary of typical MD simulation results could be presented as follows:

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Sufficient to assess stability |

| Average Ligand RMSD | < 2.0 Å | Stable binding of the ligand |

| Average Protein RMSD | < 3.0 Å | No major conformational changes in the protein |

| Key Interactions Maintained | Hydrogen bonds, Halogen bonds | Persistent binding interactions |

These simulations offer a more realistic picture of the ligand-protein interaction than static docking poses, providing greater confidence in the predicted binding mode.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.comnih.govmdpi.com

For this compound, various ADMET properties can be predicted using online tools and specialized software. These predictions are based on the compound's structural features and physicochemical properties.

A typical in silico ADMET profile for this compound might include the following predictions:

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Likely to be absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be cleared by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, guiding further experimental testing and optimization.

Biological and Medicinal Chemistry Research

Therapeutic Applications and Efficacy Studies

Research into derivatives of 5-bromo-1H-indazole-3-carbonitrile has unveiled significant potential in several therapeutic areas, particularly in oncology, as well as for its anti-inflammatory and antimicrobial properties. chemimpex.comnih.gov The versatility of the indazole ring system allows for the creation of compounds that can interact with various biological targets. chemimpex.comnih.gov

The development of anti-cancer agents is a primary focus of research involving this compound. chemimpex.com The indazole core is a key feature in several approved and clinical-trial-stage anti-cancer drugs. nih.gov Derivatives synthesized from this scaffold have demonstrated notable efficacy against a range of cancer types. nih.govresearchgate.net

Derivatives of the indazole scaffold have been shown to exert their anticancer effects by modulating key cellular pathways involved in cancer progression. For instance, a series of 1H-indazole-3-amine derivatives, synthesized using a strategy starting from 5-bromo-2-fluorobenzonitrile (B68940), were found to induce apoptosis (programmed cell death) and affect the cell cycle. nih.govresearchgate.net Further investigation confirmed that one promising compound from this series, compound 6o, likely acts by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway in a dose-dependent manner. nih.govresearchgate.net Additionally, molecular docking studies on other indolin-2-one derivatives suggest that the c-KIT kinase pathway is a significant target. acs.orgnih.gov

The anticancer potential of indazole derivatives has been evaluated against a panel of human cancer cell lines. In one study, newly synthesized 1H-indazole-3-amine derivatives were tested for their inhibitory activities against human lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.govresearchgate.net One derivative, compound 6o, showed a particularly promising inhibitory effect against the K562 cell line. nih.govresearchgate.net Other research involving indolin-2-one derivatives, which incorporate a related structural motif, demonstrated significant growth inhibition against breast cancer cell lines MCF7 and MDA-MB-468, as well as the K-562 leukemia cell line. acs.org

Table 1: Anticancer Activity of Selected Indazole Derivatives on Various Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|---|

| 1H-Indazole-3-amine | Compound 6o | K562 (Chronic Myeloid Leukemia) | IC₅₀ | 5.15 µM | nih.govresearchgate.net |

| 1H-Indazole-3-amine | Compound 6o | A549 (Lung Cancer) | IC₅₀ | >50 µM | researchgate.net |

| 1H-Indazole-3-amine | Compound 6o | PC-3 (Prostate Cancer) | IC₅₀ | >50 µM | researchgate.net |

| 1H-Indazole-3-amine | Compound 6o | Hep-G2 (Hepatoma) | IC₅₀ | >50 µM | researchgate.net |

| Indolin-2-one | Compound IVc | MCF7 (Breast Cancer) | Growth Inhibition | 77.83% | acs.org |

| Indolin-2-one | Compound IVc | MDA-MB-468 (Breast Cancer) | Growth Inhibition | 91.00% | acs.org |

| Indolin-2-one | Compound IVf | K-562 (Leukemia) | Growth Inhibition | 66.14% | acs.org |

| Indolin-2-one | Compound IVa | K-562 (Leukemia) | Growth Inhibition | 59.03% | acs.org |

The indazole structure is a recognized pharmacophore for kinase inhibition. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. nih.gov This interaction is crucial for inhibiting the enzyme's activity. Research has focused on Fms-like tyrosine kinase 3 (FLT3), a verified therapeutic target for acute myeloid leukemia (AML). nih.gov A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were designed as potent FLT3 inhibitors, with the indazole group playing a key role in binding to the receptor. nih.gov Docking studies showed the indazole's amino hydrogen forming a crucial hydrogen bond with the Cys694 residue in the ATP-binding pocket of the kinase. nih.gov Stem cell growth factor receptor, or c-KIT, another type III receptor tyrosine kinase, has also been identified as a primary target for indolin-2-one based inhibitors. nih.gov

Indazole derivatives are noted for a spectrum of biological activities, including anti-inflammatory properties. nih.govnih.gov The core indazole structure is found in compounds that can modulate inflammatory pathways. For example, some pyrrole-2,5-dione derivatives, which also possess anti-inflammatory activity, are known to inhibit cyclooxygenases (COX-1 and COX-2 enzymes). mdpi.com While specific studies focusing solely on the anti-inflammatory properties of this compound derivatives are less common than oncology studies, the general class of indazoles is recognized for its potential in this area. nih.govnih.gov

The indazole scaffold has demonstrated significant promise as a source of new antimicrobial agents. nih.govnih.gov Derivatives have been synthesized and tested against various bacterial and fungal strains, showing a range of efficacy. researchgate.netbanglajol.info

Research on 6-bromo-1H-indazole derivatives tethered to a 1,2,3-triazole moiety showed that these compounds possess moderate to good inhibition against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.net The mechanism may involve the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net Another study evaluated a series of 2H-indazoles and found that certain derivatives displayed modest activity against Gram-positive clinical isolates. mdpi.com Specifically, derivatives showed activity against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, including some multidrug-resistant (MDR) strains. mdpi.com

Table 2: Antimicrobial Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Target Organism | Activity Metric | Result (µg/mL) | Source |

|---|---|---|---|---|---|

| 2H-Indazole | Compound 2 | E. faecalis | MIC | ~128 | mdpi.com |

| 2H-Indazole | Compound 3 | E. faecalis | MIC | ~128 | mdpi.com |

| 2H-Indazole | Compound 5 | S. aureus | MIC | 64 - 128 | mdpi.com |

| 2H-Indazole | Compound 5 | S. epidermidis | MIC | 64 - 128 | mdpi.com |

| 6-Bromo-1H-indazole-triazole | Various | Bacterial Strains | Inhibition | Moderate to Good | researchgate.netbanglajol.info |

| 6-Bromo-1H-indazole-triazole | Various | Fungal Strains | Inhibition | Moderate to Good | researchgate.netbanglajol.info |

Enzyme Inhibition and Receptor Modulation

Derivatives of the indazole scaffold have been extensively studied for their ability to modulate the activity of various enzymes and receptors critical in human pathophysiology.

Monoamine Oxidase B (MAO-B): Indazole-5-carboxamides, which are structurally related to this compound, have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov Certain derivatives exhibit subnanomolar potency, with IC50 values as low as 0.227 nM for the human MAO-B enzyme and selectivity of over 5,700-fold against the MAO-A isoform. nih.gov This inhibition is competitive and reversible. nih.gov The high potency of these small molecules is attributed to their specific interactions within the enzyme's binding site. nih.gov

Calcium Release-Activated Calcium (CRAC) Channel: While direct studies on this compound are not prominent in the available literature, the broader class of pyrazole (B372694) derivatives has been investigated as potent inhibitors of CRAC channels. nih.gov These channels are crucial for calcium signaling in cells like T-cells and mast cells, and their inhibition can prevent inflammatory responses. nih.gov For instance, the pyrazole derivative YM-58483 is a potent CRAC channel inhibitor that has shown efficacy in animal models of asthma by inhibiting the production of Th2 cytokines like IL-4 and IL-5. nih.gov

GPR120 and GPR40: G-protein coupled receptor 120 (GPR120) is a receptor for long-chain fatty acids and has emerged as a therapeutic target for type 2 diabetes and other metabolic diseases due to its role in mediating GLP-1 secretion and promoting insulin (B600854) sensitivity. acs.orgmdpi.comnih.gov Research has led to the discovery of GPR120 agonists, though many also show activity at the related GPR40 receptor. acs.org While potent and selective agonists have been developed, they are typically based on phenylpropanoic acid scaffolds. mdpi.comnih.gov The investigation of indazole-based modulators for these receptors is an ongoing area of research.

PDK1: There is no significant information in the searched literature regarding the direct inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) by this compound or its close analogs.

5-HT3 and 5-HT4 Receptors: Indazole derivatives are a well-established class of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. nih.gov These antagonists, known informally as "setrons," are primarily used as antiemetics to combat nausea and vomiting, particularly that induced by chemotherapy. nih.govwikipedia.org The indazole ring forms a key part of the pharmacophore that binds to the 5-HT3 receptor. nih.gov The 5-HT4 receptor is also involved in gastrointestinal motility, and modulation of this receptor is a strategy for related disorders. nih.gov

Antidiabetic Potential

The indazole scaffold is a cornerstone in the development of novel treatments for type 2 diabetes mellitus (T2DM), primarily through two distinct mechanisms.

Glucagon (B607659) Receptor Antagonists: Antagonism of the glucagon receptor (GCGR) is a promising strategy for controlling hyperglycemia in diabetic patients. nih.gov A number of potent and orally bioavailable indazole-based GCGR antagonists have been developed. nih.govnih.gov These compounds effectively block glucagon-induced glucose production in the liver. nih.gov For example, compound 13K, an indazole-based β-alanine derivative, significantly inhibited the glucagon-mediated increase in blood glucose in animal models. nih.gov

Glucokinase Activators: Glucokinase (GK) acts as a glucose sensor in the body, and allosteric activation of this enzyme is another key therapeutic strategy for T2DM. nih.govnih.gov Guided by structure-based drug design, 1,4-disubstituted indazole derivatives have been identified as a novel class of potent glucokinase activators (GKAs). nih.gov These compounds have demonstrated efficacy in oral glucose tolerance tests in rodent models of type 2 diabetes. nih.gov

Anti-HIV Activity

The indazole heterocyclic system is recognized for its broad range of biological activities, including potential anti-HIV properties. researchgate.net While specific research on this compound in this area is limited, studies on related N-arylsulfonyl-3-acetylindoles have shown significant inhibition of HIV-1. researchgate.net For instance, certain indole (B1671886) derivatives demonstrated anti-HIV activity with IC50 values as low as 3.16 μM, indicating that this general scaffold is promising for the development of new antiretroviral agents. researchgate.net

Neurodegenerative Disease Research

The development of selective MAO-B inhibitors is a major focus of research into neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. nih.govdntb.gov.ua By inhibiting MAO-B, which metabolizes dopamine, these drugs can help to alleviate motor symptoms in Parkinson's disease. dntb.gov.ua The indazole-5-carboxamides, as potent and highly selective MAO-B inhibitors, are considered promising candidates for the treatment and diagnosis of Parkinson's disease. nih.gov Their design often includes features to enhance brain permeability, a critical factor for drugs targeting the central nervous system. nih.gov

Immunomodulatory Effects

The indazole scaffold has been implicated in immunomodulation. This is suggested by the activity of related compounds on targets like the CRAC channel, which is fundamental to T-cell activation and subsequent inflammatory responses. nih.gov Inhibition of CRAC channels can prevent airway inflammation in asthma models, showcasing a potential immunomodulatory application. nih.gov Furthermore, studies on related indole-containing heterocyclic compounds, such as indolyloxadiazoles, have demonstrated selective inhibitory effects on T-cell proliferation and the production of reactive oxygen species (ROS) by phagocytes, further supporting the immunomodulatory potential of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, these studies have provided valuable insights into how different substituents on the heterocyclic core influence biological activity. nih.govresearchgate.net

For glucagon receptor antagonists, SAR exploration has focused on the C3 and N1 positions of the indazole core. researchgate.net Similarly, for MAO-B inhibitors based on the indazole-5-carboxamide scaffold, extensive SAR studies have been conducted. nih.gov These studies have led to the discovery of compounds with subnanomolar potency and high selectivity. nih.gov

Impact of Substitutions on Biological Activity

The specific groups attached to the indazole ring have a profound impact on the molecule's biological profile.

For MAO-B Inhibition: In the indazole-5-carboxamide series, the nature of the substituent on the amide nitrogen is critical. A 3,4-dichlorophenyl group was found to be optimal for potency. nih.gov Furthermore, methylation at the N1 position of the indazole ring was explored, leading to another subclass of highly potent inhibitors. nih.gov

For Glucagon Receptor Antagonism: In the development of indazole-based GCGR antagonists, scaffold hopping from known leads like MK-0893 and optimization of substituents led to potent derivatives. nih.govresearchgate.net The exploration of different groups at various positions of the indazole core allowed for fine-tuning of the antagonist activity and pharmacokinetic properties. nih.gov

Data Tables

Table 1: MAO-B Inhibitory Activity of Indazole-5-Carboxamide Analogs This table showcases the potency and selectivity of various indazole derivatives against human Monoamine Oxidase B (MAO-B), highlighting the impact of different substitutions.

| Compound ID | Substituent on Amide Nitrogen | IC50 (hMAO-B) | Selectivity vs. hMAO-A | Reference |

| 30 (PSB-1434) | 3,4-difluorophenyl | 1.59 nM | >6000-fold | nih.gov |

| 38a (PSB-1491) | 3,4-dichlorophenyl (N1-methylated) | 0.386 nM | >25,000-fold | nih.gov |

| 53 (PSB-1410) | 3,4-dichlorophenyl (indole analog) | 0.227 nM | >5700-fold | nih.gov |

| 58 | 3,4-dichlorophenyl (methanimine linker) | 0.612 nM | >16,000-fold | nih.gov |

Table 2: Activity of Indazole-Based Therapeutic Candidates This table summarizes the activity of various indazole derivatives across different therapeutic targets, demonstrating the scaffold's versatility.

| Compound Class | Target | Key Finding | Application | Reference |

| Indazole-based β-alanine derivatives | Glucagon Receptor (GCGR) | Potent and orally bioavailable antagonists. | Type 2 Diabetes | nih.gov |

| 1,4-disubstituted indazoles | Glucokinase (GK) | Potent allosteric activators. | Type 2 Diabetes | nih.gov |

| Indazole-5-carboxamides | Monoamine Oxidase B (MAO-B) | Subnanomolar, selective, reversible inhibitors. | Neurodegenerative Disease | nih.gov |

| Indazole derivatives | 5-HT3 Receptor | Established class of antagonists. | Antiemetic | nih.gov |

Regiochemistry of Functional Groups and its Influence on Activity

The precise placement of functional groups on the indazole ring is critical for determining the biological activity of its derivatives. In the case of this compound, the bromine atom at the C5 position and the carbonitrile group at the C3 position are expected to significantly influence its physicochemical properties and interactions with biological macromolecules.

5-Bromo Substitution: The electron-withdrawing nature of the bromine atom can affect the electron density of the indazole ring system, potentially modulating its pKa and hydrogen bonding capabilities. In broader studies of indazole derivatives, halogen substitutions have been shown to enhance binding affinity to target proteins through halogen bonding or by occupying specific hydrophobic pockets. For instance, recent research on synthetic cannabinoid receptor agonists has highlighted the emergence of analogs with a bromine at the 5-position of the indazole core, suggesting this substitution is compatible with, and may even enhance, substantial activity at cannabinoid receptors. researchgate.net

While direct studies on how the regiochemistry of this compound specifically influences its activity are lacking, the general principles of medicinal chemistry and findings from related indazole series suggest that this particular arrangement of functional groups is likely to impart distinct biological properties.

Role of Indazole Scaffold Flexibility in Biological Interactions

The indazole scaffold, while being a relatively rigid bicyclic system, possesses a degree of torsional flexibility around the bonds connecting substituents at the N1, C3, and other positions. This flexibility allows indazole-containing molecules to adopt different conformations to fit into the binding sites of various biological targets.

The tautomeric nature of the 1H-indazole, which is generally more stable than the 2H-indazole form, also plays a role in its interaction with biological systems. nih.gov The ability to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2) contributes to its versatility in forming stable complexes with proteins. For this compound, the specific conformation adopted within a protein binding site would be crucial for its activity. However, without experimental structural data (e.g., X-ray crystallography or NMR studies) of this compound bound to a biological target, any discussion on the role of its scaffold flexibility remains speculative.

Mechanistic Investigations of Biological Action

Interaction with Molecular Targets

Indazole derivatives are known to interact with a wide range of molecular targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurotransmitter metabolism. nih.govpnrjournal.com

Kinase Inhibition: Many indazole-based compounds are potent kinase inhibitors, and the indazole scaffold serves as a common hinge-binding motif.

GPCR Modulation: As mentioned, indazole derivatives, particularly those with substitutions at the 3-position, have been extensively developed as synthetic cannabinoid receptor agonists, targeting CB1 and CB2 receptors. nih.gov The use of this compound as a precursor for such compounds suggests that the core structure is compatible with binding to these receptors. nih.govresearchgate.net

Enzyme Inhibition: Indazole analogs have been investigated as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov

The specific molecular targets of this compound itself remain to be elucidated through dedicated screening and target identification studies.

Modulation of Biological Pathways

Given the diverse targets of indazole derivatives, it is plausible that this compound could modulate various biological pathways. For instance, if it were to act as a kinase inhibitor, it could interfere with cell signaling pathways involved in cell proliferation, survival, and differentiation. If it interacts with GPCRs, it could affect downstream signaling cascades mediated by second messengers like cAMP. However, without confirmed molecular targets, any discussion on the modulation of biological pathways by this specific compound is speculative.

Enzyme Binding and Inhibition Kinetics

There is no specific data available in the public domain regarding the enzyme binding and inhibition kinetics of this compound. To determine these parameters, the compound would need to be tested in enzymatic assays against a panel of purified enzymes. Such studies would provide valuable information on its potency (e.g., IC₅₀ or Kᵢ values) and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, a kinetic evaluation of a related indole-based inhibitor of monoamine oxidase B revealed a competitive mode of inhibition. nih.gov Similar studies would be necessary to characterize the enzymatic interactions of this compound.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target. Given that this compound is a versatile building block, it holds potential for the development of chemical probes. chemimpex.com The bromine atom at the 5-position could serve as a handle for further chemical modification, such as the introduction of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a photoreactive group for target identification studies.

However, for a compound to be a useful chemical probe, it must exhibit high potency and selectivity for its target. As the specific biological targets and selectivity profile of this compound are currently unknown, its direct application as a chemical probe is not yet established. Its primary role in this context remains that of a synthetic intermediate for creating more complex and potentially more selective molecules for probing biological systems. nih.gov

Materials Science and Other Advanced Applications

Applications in Advanced Materials Development

The exploration of 5-bromo-1H-indazole-3-carbonitrile and its derivatives in materials science is a growing field, driven by the compound's potential to impart desirable properties to various materials. The rigid indazole core contributes to thermal stability, while the functional groups offer sites for polymerization and functionalization.

While specific polymers synthesized directly from this compound are not extensively detailed in publicly available literature, the compound is recognized for its potential in creating novel polymers and coatings with enhanced durability and resistance to environmental factors. chemimpex.com The reactivity of the N-H group and the potential for cross-coupling reactions at the bromine-substituted position allow for its incorporation into various polymer backbones.

The general class of indazole-containing polymers is known for high thermal stability and mechanical strength, properties sought after in high-performance coatings and engineering plastics. The incorporation of the this compound moiety is anticipated to enhance these properties further. The polar nitrile group can improve adhesion and intermolecular interactions within the polymer matrix, potentially leading to coatings with superior surface properties.

Table 1: Potential Contributions of this compound to Polymer Properties

| Structural Feature | Potential Enhanced Property | Rationale |

| Indazole Core | Thermal Stability, Rigidity | The fused aromatic ring system is inherently stable at high temperatures. |

| Bromine Atom | Flame Retardancy, Reactivity | Halogenated compounds can act as flame retardants. It also serves as a reactive site for further functionalization. |

| Nitrile Group | Adhesion, Polarity | The polar C≡N group can enhance interactions with substrates and other polymer chains. |

| N-H Group | Polymerization Site | The nitrogen atom provides a reactive site for incorporation into polymer chains. |

Research on related heterocyclic compounds provides a framework for understanding how this compound could be utilized. For instance, polymers incorporating similar nitrogen-containing heterocycles often exhibit excellent film-forming capabilities and environmental resistance, making them suitable for protective coatings.

Indazole and its derivatives are considered promising materials for use in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com The inherent electronic properties of the indazole ring system, which can facilitate charge transport, make it an attractive scaffold for designing materials for various layers within an OLED device, such as the emissive layer, host material, or charge-transporting layers.